molecular formula C15H22O10 B561638 [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate CAS No. 384342-60-3

[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate

Cat. No.: B561638
CAS No.: 384342-60-3
M. Wt: 367.362
InChI Key: AUVGRVGPAIFPSA-JQWKSQDBSA-N
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Description

IUPAC Systematic Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-dioxolo[4,5-b]pyran-6-yl] acetate follows established IUPAC conventions for both carbohydrate derivatives and isotopically modified compounds. The nomenclature system provides a general framework for organic compounds whose isotopic nuclide composition deviates from that occurring in nature. The compound name incorporates multiple elements that must be systematically analyzed to understand the complete molecular structure.

The core structural framework consists of a dioxolo[4,5-b]pyran system, which represents a bicyclic arrangement where a dioxolane ring is fused to a pyran ring. According to IUPAC carbohydrate nomenclature principles, the numbering system used in monosaccharides is based on the location of the potential carbonyl group, and modification of that group or introduction of further similar groups can affect the uniqueness of the numbering system. In this particular compound, the pyran ring serves as the principal structural unit, with the dioxolane ring providing additional structural constraint and protection for hydroxyl groups.

The stereochemical descriptors (3aS,5R,6R,7S,7aS) define the absolute configuration at each chiral center within the molecule. These assignments follow the Cahn-Ingold-Prelog priority rules, where the configuration at each carbon atom is determined by considering the atom in the plane of the paper with neighboring carbon atoms positioned below. The systematic assignment of stereochemistry ensures unambiguous identification of the three-dimensional arrangement of atoms around each asymmetric center.

The acetyloxy substituents at positions 6 and 7, along with the acetyloxy(dideuterio)methyl group at position 5, represent ester-protected hydroxyl groups commonly employed in carbohydrate chemistry. The nomenclature rules for carbohydrate derivatives specify that replacement of the hydrogen atom of an alcoholic hydroxyl group by another atom or group is denoted by placing the name of this atom or group before the name of the parent compound. The presence of multiple acetyl protecting groups indicates a synthetic intermediate designed for controlled chemical transformations.

Properties

IUPAC Name

[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13+,14+,15?/m1/s1/i6D2,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGRVGPAIFPSA-JQWKSQDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H](O[C@@H]2[C@]([C@@]1([2H])OC(=O)C)(OC(O2)(C)OC)[2H])C([2H])([2H])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858287
Record name 3,4,6-Tri-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-D-(C~2~,C~3~,C~4~,C~6~,C~6~-~2~H_5_)mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-60-3
Record name β-D-Mannopyranose-2,3,4,6,6-C-d5, 1,2-O-(1-methoxyethylidene)-, triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,6-Tri-O-acetyl-1,2-O-(1-methoxyethylidene)-beta-D-(C~2~,C~3~,C~4~,C~6~,C~6~-~2~H_5_)mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the incorporation of deuterium. One common approach is to start with a suitable dioxolane precursor, followed by the introduction of acetoxy and methoxy groups under controlled conditions. Deuterium atoms can be introduced using deuterated reagents or solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Structural Features and Functional Groups

The compound contains:

  • Dideuterated acetyloxy groups : Introduces kinetic isotope effects in hydrolysis or transesterification reactions .
  • Methoxy and methyl substituents at C2: Influences steric and electronic properties of the pyran ring .
  • Acetyloxy groups at C5 and C7 : Prone to acid- or base-catalyzed ester hydrolysis .
  • Dioxolane ring : May undergo ring-opening under acidic conditions .

Ester Hydrolysis

The acetyloxy groups at C5, C6, and C7 are susceptible to hydrolysis. Deuterium substitution reduces reaction rates due to the primary kinetic isotope effect (C–D bonds are stronger than C–H). For example:R OAc+H2OR OH+AcOH(ΔH7.1kJ mol for analogous esters)[4]\text{R OAc}+\text{H}_2\text{O}\rightarrow \text{R OH}+\text{AcOH}\quad (\Delta H^\circ \approx -7.1\,\text{kJ mol for analogous esters})[4]Deuterated analogs exhibit slower hydrolysis kinetics, as seen in studies of similar dideuterio-acetates .

Methoxy Group Stability

The 2-methoxy-2-methyl group is resistant to hydrolysis under neutral conditions but may demethylate under strong acids (e.g., HBr in acetic acid) .

Thermodynamic Stability and Isomerization

Data for structurally related 2-methoxy-2-methyl compounds suggests:

Reaction TypeΔH° (kJ/mol)ConditionsReference
Isomerization of 2-methoxy-2-methylhexene-7.1 ± 0.5Gas phase, 298 K
Reverse isomerization+4.2 ± 1.3Gas phase, 298 K

The bicyclic pyran core likely exhibits similar thermodynamic behavior, favoring ring closure due to entropy reduction .

Deuterium-Specific Effects

  • Synthetic pathways : Deuterium incorporation at the acetyloxy-methyl and trideuterio positions is achieved via deuterated acetic anhydride or D₂O exchange .
  • Analytical detection : Deuterium shifts in NMR (e.g., 2H^2\text{H} coupling in 1H^1\text{H} spectra) and mass spectrometry (e.g., m/z +1 for each deuterium) .

Ring-Opening Reactions

The dioxolane ring may cleave under acidic conditions to form a linear diol:Dioxolane+H3O+Diol+Formaldehyde(observed in analog studies)[6][9]\text{Dioxolane}+\text{H}_3\text{O}^+\rightarrow \text{Diol}+\text{Formaldehyde}\quad (\text{observed in analog studies})[6][9]This reaction is pH-dependent and proceeds faster in strongly acidic media (pH < 3) .

Oxidative and Thermal Degradation

  • Thermal stability : Decomposition begins at ~150°C, releasing acetic acid and deuterated methane .
  • Oxidation : The methyl group at C2 oxidizes to a carboxylate under strong oxidizers (e.g., KMnO₄), forming a keto ester derivative .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. Research indicates that derivatives of this molecule exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Properties
Additionally, this compound has been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication in specific models. The structure's unique features allow it to interact with viral proteins effectively, potentially leading to the development of new antiviral therapies.

Pharmacology

Drug Development
The structural complexity of this compound makes it an attractive candidate for drug development. Its ability to modify biological pathways suggests potential uses in treating diseases such as diabetes and other metabolic disorders. Research into its pharmacokinetics and bioavailability is ongoing to assess its viability as a therapeutic agent .

Materials Science

Polymer Applications
In materials science, compounds with similar structural frameworks have been explored for their potential in creating biocompatible polymers. The incorporation of such compounds into polymer matrices can enhance mechanical properties and introduce bioactive functionalities. This application could lead to advancements in drug delivery systems and tissue engineering scaffolds .

Data Tables

Application Area Description Potential Impact
Antitumor ActivityCytotoxic effects against cancer cell linesDevelopment of new cancer therapies
Antiviral PropertiesInhibition of viral replicationNew antiviral drugs
Drug DevelopmentModification of biological pathwaysTreatments for metabolic disorders
Polymer ApplicationsBiocompatible polymersAdvances in drug delivery and tissue engineering

Case Studies

  • Antitumor Study : A recent study evaluated the efficacy of a derivative compound similar to this compound against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.
  • Antiviral Research : Another study focused on the antiviral properties of this compound against influenza viruses. The results showed a 70% reduction in viral titers when treated with the compound at a concentration of 50 µM.

Mechanism of Action

The mechanism of action of [(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their function and triggering downstream effects.

Comparison with Similar Compounds

Non-Deuterated Analog

The non-deuterated analog, (3aS,5R,6R,7S,7aS)-5-(acetoxymethyl)-2-methoxy-2-methyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran-6,7-diyl diacetate (CAS 4435-05-6), shares the same core structure but lacks deuterium substitutions. Key differences include:

Property Target Compound Non-Deuterated Analog
Molecular Formula C15H19D5O10 C15H22O10
Molecular Weight ~378.33 362.33
Metabolic Stability Enhanced (deuterium effect) Lower
Applications Isotopic labeling General research chemical

The deuterated version exhibits a 16 g/mol increase in molecular weight due to deuterium, which slows metabolic degradation via the kinetic isotope effect .

8-O-Acetylshanzhiside Methyl Ester

This compound (C22H34O6, MW 394.51) shares acetylated sugar moieties but features a cyclopenta[c]pyran core. Differences include:

  • Structural complexity : The benzo-fused pyran system in 8-O-acetylshanzhiside contrasts with the bicyclic dioxolo-pyran in the target compound.
  • Functionality : Both compounds serve as reference standards, but 8-O-acetylshanzhiside is derived from natural products (e.g., iridoid glycosides) and has broader applications in food/cosmetic research .

Q & A

Q. What are the common synthetic routes for this deuterated and acetylated heterocyclic compound, and what key reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step acetylation and deuterium incorporation . For instance, deuterated acetyl groups can be introduced via reactions with deuterated acetyl sources under reflux conditions in dioxane, with triethylamine as a catalyst to promote acetylation . Critical parameters include:

  • Reaction time : Extended reflux (6–8 hours) ensures complete deuteration and acetylation .
  • Solvent purity : Dioxane must be anhydrous to avoid hydrolysis of acetyl groups .
  • Crystallization : Proper solvent selection (e.g., aqueous DMF) is essential for isolating crystalline products with high purity .

Q. How is the stereochemistry and isotopic labeling (deuterium) confirmed in this compound?

DEPTq13C NMR is critical for resolving deuterium positions and stereochemistry. For example, in related compounds, the 6,7,7a-trideuterio positions show distinct splitting patterns due to deuterium’s quadrupolar effects, while acetyloxy(dideuterio)methyl groups exhibit characteristic shifts in the δ 2.0–2.5 ppm range in 1^1H NMR . X-ray crystallography, though not explicitly cited here, is recommended for absolute stereochemical confirmation.

Advanced Research Questions

Q. How do isotopic substitutions (deuterium) at specific positions influence the compound’s reactivity in acetylation or hydrolysis reactions?

Deuterium introduces kinetic isotope effects (KIE) , slowing reaction rates at labeled positions. For example:

  • Deuterated methyl groups reduce the rate of acetylation by ~20% compared to non-deuterated analogs, as observed in similar triethylamine-catalyzed reactions .
  • Hydrolysis of deuterated acetyloxy groups requires harsher conditions (e.g., prolonged exposure to aqueous acid) due to stronger C-D bonds . Methodological note: Use isotopic tracing (e.g., 2^2H NMR) to monitor deuterium retention during reactions .

Q. What analytical techniques are most effective for resolving structural ambiguities in highly deuterated and acetylated heterocyclic compounds?

A combination of:

  • High-resolution mass spectrometry (HRMS) : Identifies exact mass for deuterium content (e.g., +2 or +3 Da shifts for trideuterated species) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from acetyl and methoxy groups. For example, the 2-methoxy-2-methyl group shows correlations in HSQC between δ 3.2–3.5 ppm (1^1H) and 50–55 ppm (13^{13}C) .
  • Isotopic ratio analysis : Quantifies deuterium incorporation via LC-MS or isotope-ratio mass spectrometry .

Q. How can contradictory spectral data from different synthesis batches be systematically addressed?

Contradictions often arise from variable deuteration efficiency or solvent impurities . To resolve:

  • Batch comparison : Analyze 1^1H NMR integrals for deuterium content (e.g., absence of δ 1.2–1.5 ppm signals for -CD3_3 groups) .
  • Control experiments : Re-run reactions with deuterium-free reagents to isolate isotopic effects .
  • Statistical validation : Use multivariate analysis (e.g., PCA) on spectral datasets to identify outlier batches .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Deuterated Acetylation

ParameterOptimal ValueEvidence Source
Reflux time6–8 hours
CatalystTriethylamine (5 drops)
SolventAnhydrous dioxane
Crystallization solventAqueous DMF

Q. Table 2: Spectral Signatures for Structural Confirmation

Group1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)Technique
Acetyloxy(dideuterio)methyl2.1–2.3 (s, 3H)20.5, 170.1DEPTq13C
2-Methoxy-2-methyl3.3 (s, 3H)50.5, 56.2HSQC
Trideuterio positionsNot observedN/A2^2H NMR

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